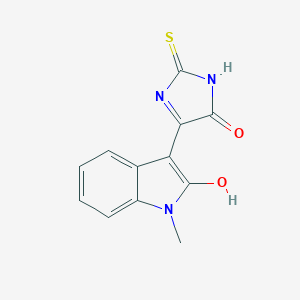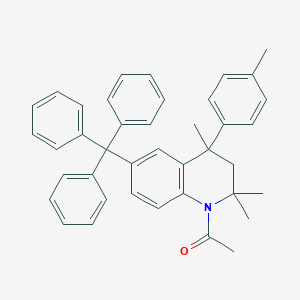![molecular formula C12H11NOS2 B401007 (5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B401007.png)
(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound has garnered attention due to its potential antiproliferative effects against various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methylbenzaldehyde with 3-methyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its antiproliferative activity against cancer cell lines. Research has shown that it exhibits significant cytotoxic effects against HeLa, HT-29, MCF-7, and HepG-2 cells
In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of other biologically active thiazolidinone derivatives. Its unique structure allows for modifications that can enhance its pharmacological properties.
作用機序
The antiproliferative effects of (5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one are primarily attributed to its ability to interfere with cellular processes essential for cancer cell survival. It is believed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential. Additionally, it may inhibit key enzymes involved in cell cycle progression, thereby preventing cancer cell proliferation .
類似化合物との比較
Similar Compounds
5-(4-Methylbenzylidene)-2-thioxothiazolidin-4-one: Similar structure but lacks the 3-methyl group.
5-(4-Methylbenzylidene)-thiazolidine-2,4-dione: Contains a dione moiety instead of the thioxo group.
Uniqueness
(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to the presence of both the 3-methyl and thioxo groups, which contribute to its enhanced biological activity. The combination of these functional groups allows for unique interactions with biological targets, making it a promising candidate for further drug development .
特性
分子式 |
C12H11NOS2 |
|---|---|
分子量 |
249.4g/mol |
IUPAC名 |
(5E)-3-methyl-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NOS2/c1-8-3-5-9(6-4-8)7-10-11(14)13(2)12(15)16-10/h3-7H,1-2H3/b10-7+ |
InChIキー |
SAFXQIFSQCIXGO-JXMROGBWSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-({3-nitrobenzoyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B400926.png)
![2-[2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B400927.png)
![2-[2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-N-(4-bromophenyl)-2-oxoacetamide](/img/structure/B400928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B400929.png)
![2-{3-[(3-methylbenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B400930.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B400931.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B400933.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B400938.png)


![4-[3-(Methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl 4-bromobenzoate](/img/structure/B400941.png)
![8-ethoxy-N-(4-ethylphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400943.png)
![2,5-dichloro-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B400944.png)
![N-(3,4-dichlorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400945.png)
